molecular formula C27H25NO6 B4044604 2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid

2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid

Cat. No.: B4044604
M. Wt: 459.5 g/mol
InChI Key: ONIIMONBGQQLDU-UHFFFAOYSA-N
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Description

2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a quinoline core substituted with a 2-methyl group and a 3-(2-phenylphenoxy)propoxy group, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The 2-methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Ether Formation: The 3-(2-phenylphenoxy)propoxy group can be attached through a Williamson ether synthesis, where 2-phenylphenol reacts with 3-chloropropanol in the presence of a base like sodium hydride.

    Combination with Oxalic Acid: Finally, the compound is combined with oxalic acid to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline core, particularly at the 5- and 7-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with DNA, proteins, and enzymes, potentially inhibiting their function.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Lacks the 3-(2-phenylphenoxy)propoxy group and oxalic acid component.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of the 3-(2-phenylphenoxy)propoxy group.

    Quinoline N-oxide: An oxidized derivative of quinoline.

Uniqueness

2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid is unique due to its specific substitution pattern and combination with oxalic acid, which imparts distinct chemical and biological properties not found in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO2.C2H2O4/c1-19-15-16-21-11-7-14-24(25(21)26-19)28-18-8-17-27-23-13-6-5-12-22(23)20-9-3-2-4-10-20;3-1(4)2(5)6/h2-7,9-16H,8,17-18H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIIMONBGQQLDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OCCCOC3=CC=CC=C3C4=CC=CC=C4)C=C1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid
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2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid
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2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid
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2-Methyl-8-[3-(2-phenylphenoxy)propoxy]quinoline;oxalic acid

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